4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS number 1282532-00-6
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS number 1282532-00-6
CAS Number: 1282532-00-6 Formula: C₇H₁₁F₂N[1]·HCl Molecular Weight: 183.63 g/mol
Executive Summary
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a specialized bicyclic building block used extensively in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of 4,4-difluoropiperidine. By incorporating a spiro-fused cyclopropane ring, this scaffold introduces significant steric bulk and rigidification without a proportional increase in lipophilicity (LogP).
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this core in drug discovery, specifically targeting allosteric inhibitors (e.g., SHP2, KRAS).
Physicochemical Profile
The incorporation of the gem-difluoro moiety adjacent to the spiro center lowers the pKa of the amine and blocks metabolic oxidation at the typically labile α-position.
| Property | Value | Technical Significance |
| Molecular Weight (Free Base) | 147.17 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| Exact Mass | 147.086 g/mol | Useful for high-resolution mass spectrometry (HRMS) validation. |
| ClogP (Calc) | ~0.8 - 1.2 | Lower lipophilicity compared to non-fluorinated analogs, improving solubility. |
| TPSA | 12.03 Ų | High membrane permeability potential; CNS active candidate. |
| H-Bond Donors/Acceptors | 1 / 2 | Balanced profile for intracellular targets. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | Reduced basicity compared to piperidine (~11.0) due to the electron-withdrawing fluorine effect ( |
Synthetic Methodology
The synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane is non-trivial due to the challenge of introducing fluorine atoms adjacent to a quaternary spiro center. The industry-standard route relies on the construction of the spiro-skeleton followed by late-stage deoxofluorination.
Validated Synthetic Route
This protocol avoids the use of pre-fluorinated cyclopropanes, which are volatile and expensive, instead utilizing a Dieckmann Condensation / Alkylation strategy.
Step 1: Spirocyclization (Thorpe-Ingold Enhanced)
-
Precursor: N-Boc-4-oxo-piperidine-3-carboxylate (Ethyl or Methyl ester).
-
Reagents: 1,2-Dibromoethane, K₂CO₃ (or NaH), DMF/DMSO.
-
Mechanism: Double alkylation of the active methylene at C3. The gem-disubstituent effect (Thorpe-Ingold) facilitates the closure of the strained cyclopropane ring.
-
Intermediate: tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate.
Step 2: Deoxofluorination (Critical Step)
-
Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride).
-
Conditions: DCM, 0°C to RT, Nitrogen atmosphere.
-
Technical Note: The ketone at C4 is sterically crowded due to the adjacent spiro-cyclopropane. Deoxo-Fluor is preferred over DAST due to higher thermal stability and safety profile.
-
Reaction: Carbonyl (C=O)
Gem-difluoro (CF₂).
Step 3: Deprotection & Salt Formation
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Gem-Difluoro Installation" node.
Figure 1: Step-wise synthetic pathway for CAS 1282532-00-6 utilizing a late-stage fluorination strategy.
Strategic Applications in Drug Discovery[5][6]
Bioisosterism & Metabolic Stability
This scaffold is a superior replacement for 4,4-difluoropiperidine .
-
Conformational Restriction: The spiro-cyclopropane locks the piperidine ring into a specific chair-like conformation, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The C4 fluorines block oxidative metabolism (CYP450) at a position that is typically prone to hydroxylation.
-
Vector Positioning: The vectors of substituents on the nitrogen are altered relative to the piperidine parent, allowing for exploration of novel chemical space in SAR (Structure-Activity Relationship) studies.
Case Study: SHP2 Allosteric Inhibition
Recent literature and patent filings (e.g., WO2021222522) highlight the utility of spiro-piperidines in targeting SHP2 (Src Homology-2 Phosphatase) .
-
Mechanism: SHP2 inhibitors often bind to an allosteric tunnel. The 6-azaspiro[2.5]octane moiety fits into hydrophobic sub-pockets where the gem-difluoro group engages in favorable electrostatic interactions with backbone amides or polar side chains.
-
Selectivity: The rigidity of the spiro system improves selectivity against homologous phosphatases by exploiting subtle shape differences in the allosteric site.
Structural Logic Diagram
The following diagram visualizes why a researcher would select this specific scaffold over standard alternatives.
Figure 2: SAR decision matrix demonstrating the advantages of the 4,4-difluoro-6-azaspiro[2.5]octane scaffold.
Safety & Handling Protocols
As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply, but specific attention is required due to the fluorine content and potential synthesis byproducts.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or "caking."
-
Synthesis Hazards: If synthesizing in-house, the Deoxofluorination step (Step 2) poses a risk of HF (Hydrogen Fluoride) generation if quenched improperly.
-
Protocol: Quench Deoxo-Fluor reactions by dropwise addition into saturated aqueous NaHCO₃ at 0°C. Never add water directly to the reaction mixture.
-
-
NMR Verification: The ¹⁹F NMR spectrum should show a characteristic gem-difluoro pattern (AB quartet or broad singlet depending on conformational flux) around -90 to -110 ppm.
References
-
PubChem. (n.d.).[1] 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CID 67093079).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]
-
Vertex Pharmaceuticals. (2021).[2] Patent WO2021222522A1: CD73 inhibiting 2,4-dioxopyrimidine compounds. (Mentions the use of 4,4-difluoro-6-azaspiro[2.5]octane as an intermediate). Retrieved from
- Merck Sharp & Dohme Corp. (2011). Patent WO2011044157: Spiro-piperidine derivatives as CGRP receptor antagonists. (Describes general synthesis of substituted 6-azaspiro[2.5]octanes).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Review of spiro-cycle synthesis logic). [Link]
Sources
- 1. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride | C7H12ClF2N | CID 67093079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]
- 3. esdmedikal.com [esdmedikal.com]
- 4. cas 1282532-00-6|| where to buy 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride [english.chemenu.com]
